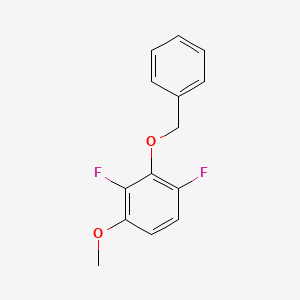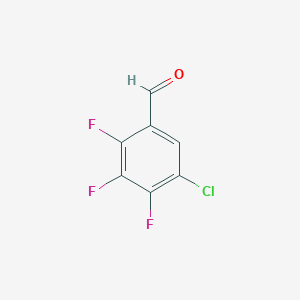
5-Chloro-2,3,4-trifluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3,4-trifluorobenzaldehyde is an organic compound with the molecular formula C7H2ClF3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its use in various chemical syntheses and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3,4-trifluorobenzaldehyde typically involves the chlorination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 5-chloro-2,3,4-trifluorotoluene with an oxidizing agent to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in reactors designed to handle the specific requirements of chlorination and fluorination processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the necessary industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3,4-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols using reducing agents.
Substitution: Halogen exchange reactions where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products
Oxidation: 5-Chloro-2,3,4-trifluorobenzoic acid.
Reduction: 5-Chloro-2,3,4-trifluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Chloro-2,3,4-trifluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3,4-trifluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups on target molecules, leading to changes in their activity or stability. These interactions are crucial in its applications in medicinal chemistry and biochemistry .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trifluorobenzaldehyde: Similar structure but lacks the chlorine atom.
3,4,5-Trifluorobenzaldehyde: Similar structure but with different positions of fluorine atoms.
2,3,5-Trifluorobenzaldehyde: Another trifluorobenzaldehyde derivative with different substitution pattern.
Uniqueness
5-Chloro-2,3,4-trifluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in specific synthetic applications where such reactivity is desired .
Propiedades
Fórmula molecular |
C7H2ClF3O |
|---|---|
Peso molecular |
194.54 g/mol |
Nombre IUPAC |
5-chloro-2,3,4-trifluorobenzaldehyde |
InChI |
InChI=1S/C7H2ClF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H |
Clave InChI |
FLFHKEPFQPBDPK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)F)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



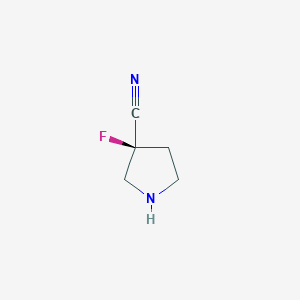

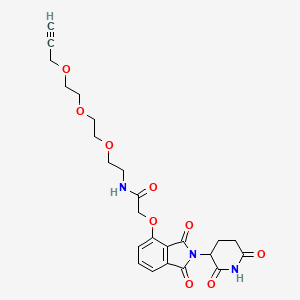



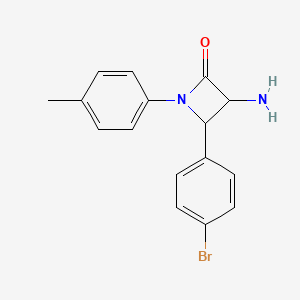
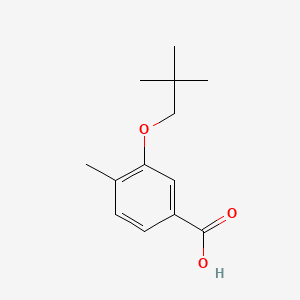
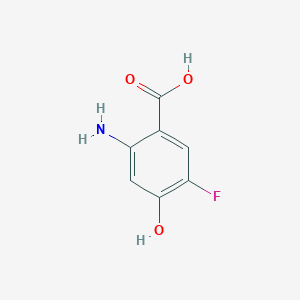


![8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14770774.png)
